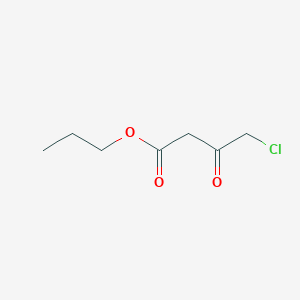
Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is an organic compound with the molecular formula C11H12ClNO It is a nitrile derivative that features a phenyl group, a hydroxyl group, and a chlorine atom attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-hydroxy-3-methylbutanenitrile with a phenyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-2-oxo-3-methyl-2-phenyl-butanenitrile.
Reduction: Formation of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-2-hydroxy-3-methylbutanenitrile
- 3-Chloro-2-hydroxy-2-phenylbutanenitrile
Uniqueness
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
5445-33-0 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3 |
Clé InChI |
KRFFPUFUNKKAIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)

![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)




